1-(Pyridazin-4-yl)ethanamine hydrochloride
Overview
Description
1-(Pyridazin-4-yl)ethanamine hydrochloride is an organic compound . It is one of the numerous organic compounds that compose American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of 1-(Pyridazin-4-yl)ethanamine hydrochloride is C6H10ClN3 . The IUPAC name is 1-pyridazin-4-ylethanamine;hydrochloride . The InChI code is 1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H .Physical And Chemical Properties Analysis
The physical form of 1-(Pyridazin-4-yl)ethanamine hydrochloride is a white to tan solid . The molecular weight is 159.62 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
1-(Pyridazin-4-yl)ethanamine hydrochloride derivatives, particularly those involving pyridazine rings, have been explored for their DNA binding properties and cytotoxic effects. Copper(II) complexes with tridentate ligands, including pyridazine derivatives, demonstrate good DNA binding propensity and minor structural changes to calf thymus DNA, suggesting groove/surface binding interactions. These complexes also exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment (Kumar et al., 2012).
Albumin Protein Binding
The interaction of di-imine copper(II) complexes, containing pyridazine moieties, with serum albumin (HSA and BSA) has been investigated, demonstrating the potential of these complexes to preferentially insert into primary and secondary metal binding sites of the protein. This peculiar reactivity suggests a selective molecular recognition capability, which can be crucial in the development of targeted therapeutic agents (Silveira et al., 2013).
Corrosion Inhibition
Pyridazine derivatives, including 1-(Pyridazin-4-yl)ethanamine hydrochloride, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition behavior, involving both physical and chemical adsorption processes, and significantly increase protection performance due to the presence of nitrogen atoms and unsaturated groups in their molecules. This suggests their potential application in the protection of industrial materials (Mashuga et al., 2017).
Synthesis and Medicinal Chemistry
1-(Pyridazin-4-yl)ethanamine hydrochloride and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds. These compounds are significant in medicinal chemistry due to their potential biological activities, such as anticancer effects, as demonstrated by various synthesized derivatives exhibiting good anticancer activity against different cancer cell lines (Kumar et al., 2013).
Interaction with DNA and SAR Study
Research into the interaction of pyrazine moiety bearing derivatives, related to 1-(Pyridazin-4-yl)ethanamine hydrochloride, with DNA has revealed significant binding potential. These interactions are important for understanding the molecular mechanisms of potential therapeutic agents and guiding the structure-activity relationship (SAR) studies for drug design (Kitawat & Singh, 2014).
properties
IUPAC Name |
1-pyridazin-4-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLUCOGEBQKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-4-yl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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